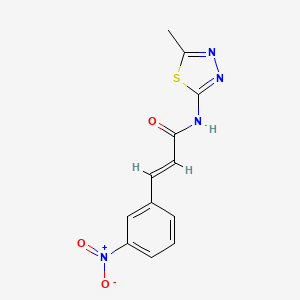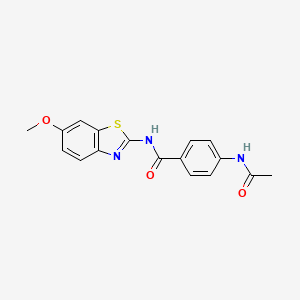
4-(acetylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(acetylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of the benzothiazole ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Acetylation: The amino group on the benzothiazole ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Coupling with benzamide: The acetylated benzothiazole is then coupled with 4-aminobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, forming corresponding phenolic derivatives.
Reduction: Reduction of the acetyl group could yield the corresponding amine.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, potentially forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(acetylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide would depend on its specific biological target. Generally, compounds of this type may interact with enzymes or receptors, modulating their activity. The methoxy and acetylamino groups could play a role in binding to the active site of enzymes or receptors, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-(acetylamino)-N-(1,3-benzothiazol-2-yl)benzamide: Lacks the methoxy group, which may affect its biological activity.
4-(amino)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide: Lacks the acetyl group, potentially altering its reactivity and interactions.
4-(acetylamino)-N-(6-hydroxy-1,3-benzothiazol-2-yl)benzamide: The hydroxy group may enhance hydrogen bonding interactions.
Uniqueness
The presence of both the methoxy and acetylamino groups in 4-(acetylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide may confer unique properties, such as increased lipophilicity and specific binding interactions, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H15N3O3S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-acetamido-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C17H15N3O3S/c1-10(21)18-12-5-3-11(4-6-12)16(22)20-17-19-14-8-7-13(23-2)9-15(14)24-17/h3-9H,1-2H3,(H,18,21)(H,19,20,22) |
InChI Key |
KEPAIMAIHQYPDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3,4-dimethoxyphenyl)-2-[3-(trifluoromethoxy)benzyl]pyridazin-3(2H)-one](/img/structure/B11020418.png)
![4-[({[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11020419.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11020430.png)
![Methyl 3-[(2-ethylhexyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11020433.png)
![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide](/img/structure/B11020436.png)
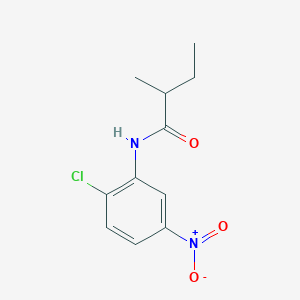
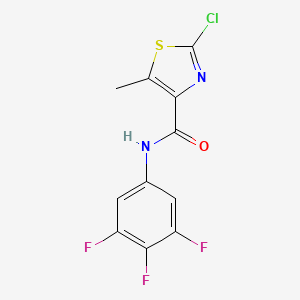
![N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-valine](/img/structure/B11020450.png)
![5-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B11020456.png)
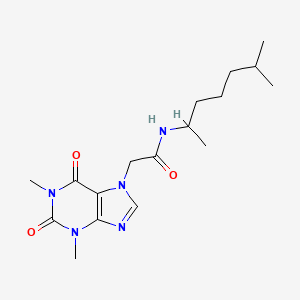
![N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-isoleucine](/img/structure/B11020468.png)
